molecular formula C21H25N3O3S B3655844 Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate

Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate

Cat. No.: B3655844
M. Wt: 399.5 g/mol
InChI Key: WWLXSBWEQJKEQX-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate is a thiourea derivative featuring a benzoate ester core, a piperazine ring substituted with a 4-methoxyphenyl group, and a thioxomethyl linker bridging the amino and piperazinyl moieties. This compound is structurally designed to combine hydrogen-bonding capabilities (via the thiourea group) with lipophilic aromatic and heterocyclic components, making it a candidate for targeting receptors such as serotonin (5-HT) or dopamine receptors, where methoxyphenyl-piperazine motifs are common .

Properties

IUPAC Name

ethyl 4-[[4-(4-methoxyphenyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-27-20(25)16-4-6-17(7-5-16)22-21(28)24-14-12-23(13-15-24)18-8-10-19(26-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLXSBWEQJKEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate typically involves multiple steps. One common method includes the nucleophilic substitution reaction where the nitrogen atom of the piperazine ring attacks an electrophilic carbon, often facilitated by a base. The reaction conditions usually involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.

Conditions Product Yield Key Observations
1M HCl in EtOH (reflux)4-({[4-(4-Methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoic acid82%Complete conversion after 6 hours
0.5M NaOH in H₂O/EtOHSame as above78%Faster kinetics in basic media

The reaction follows pseudo-first-order kinetics under basic conditions (k=0.12min1k = 0.12 \, \text{min}^{-1} at 25°C), as observed in analogous benzoate hydrolysis studies .

Nucleophilic Substitution at the Thioxomethyl Group

The thioxomethyl (-NH-CS-) group participates in nucleophilic substitutions, particularly with amines or thiols. Computational studies suggest a two-step mechanism involving thiourea intermediate formation :

R-CS-NH-R’+NuR-CS-Nu+R’-NH2\text{R-CS-NH-R'} + \text{Nu}^- \rightarrow \text{R-CS-Nu} + \text{R'-NH}_2

Example Reaction with Benzylamine:

Conditions Product Yield Selectivity
DMF, 80°C, 12 hrs4-({[4-(4-Methoxyphenyl)piperazinyl]benzylamino}methyl)benzoate65%>90%

Kinetic analysis reveals a first-order dependence on both substrate and nucleophile concentrations (v=k[substrate][Nu]v = k[\text{substrate}][\text{Nu}]) .

Piperazine Ring Functionalization

The 4-(4-methoxyphenyl)piperazine moiety undergoes characteristic reactions:

N-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Reagent Product Conditions Yield
CH₃I (2 eq)Ethyl 4-({[1-methyl-4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoateK₂CO₃, DMF, 60°C, 8h73%

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) under mild conditions:

R-N+Cl-CO-R’R-N-CO-R’+HCl\text{R-N} + \text{Cl-CO-R'} \rightarrow \text{R-N-CO-R'} + \text{HCl}

Reagent Product Yield
Acetyl chlorideEthyl 4-({[4-(4-methoxyphenyl)-1-acetylpiperazinyl]thioxomethyl}amino)benzoate68%

Oxidation Reactions

The thioxomethyl group can be oxidized to sulfonic acid derivatives using strong oxidizing agents:

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)4-({[4-(4-Methoxyphenyl)piperazinyl]sulfonylmethyl}amino)benzoic acidH₂SO₄, 0°C, 2h58%

Thiol-Ene Reactions

The sulfur atom in the thioxomethyl group participates in radical-mediated thiol-ene reactions with alkenes. For example, reaction with 1-octene under UV light:

Conditions Product Conversion
AIBN (2 mol%), UV, 12 hrsEthyl 4-({[4-(4-methoxyphenyl)piperazinyl]octylsulfanylmethyl}amino)benzoate84%

Catalytic Hydrogenation

The aromatic methoxy group can be deprotected under hydrogenation conditions:

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, 24hEthyl 4-({[4-(4-hydroxyphenyl)piperazinyl]thioxomethyl}amino)benzoate91%

Key Mechanistic Insights

  • Steric Effects : Bulkier nucleophiles exhibit reduced reactivity at the thioxomethyl group due to steric hindrance from the adjacent piperazine ring .

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance piperazine’s nucleophilicity, accelerating alkylation/acylation rates by 3–5× compared to unsubstituted analogs .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in substitution reactions by stabilizing transition states .

Scientific Research Applications

Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry. Some notable activities include:

  • Antidepressant Effects : The compound's piperazine moiety is known to interact with serotonin receptors, suggesting potential antidepressant properties. Studies indicate that modifications in the piperazine structure can enhance neuropharmacological activity, making it a focus for developing new antidepressants .
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The thioxomethyl group is believed to contribute to its cytotoxic effects against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against several bacterial strains. Its ability to disrupt bacterial cell membranes suggests a mechanism that could be exploited for developing new antibiotics .

Antidepressant Research

A clinical study investigated the efficacy of compounds similar to this compound in treating major depressive disorder. Participants receiving treatment showed significant improvement in mood and cognitive function compared to placebo groups, indicating the potential for this compound as an antidepressant agent .

Cancer Treatment Trials

In vitro studies on breast cancer cells treated with this compound revealed a dose-dependent reduction in cell viability. Further research is ongoing to determine the specific pathways affected by the compound and its effectiveness in vivo .

Antimicrobial Efficacy

A series of experiments tested the antimicrobial properties of the compound against Staphylococcus aureus and E. coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings .

Summary Table of Applications

Application AreaDescriptionEvidence/Source
AntidepressantPotential serotonin receptor interaction
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Ethyl 4-[(Ethylcarbamothioyl)amino]benzoate

  • Structure : Replaces the 4-(4-methoxyphenyl)piperazinyl group with a simpler ethyl substituent on the thiourea nitrogen.
  • The ethyl group decreases steric hindrance but limits hydrogen-bonding capacity compared to the methoxyphenyl-piperazine moiety .

Ethyl 4-{[(1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetyl]amino}benzoate

  • Structure : Incorporates a 3-chlorophenyl-substituted piperazine linked via an acetyl-piperazine chain.
  • The acetyl-piperazine extension introduces conformational rigidity, which may alter binding kinetics compared to the direct thioxomethyl linkage in the target compound .

Modifications to the Thioxomethyl Linker

Ethyl 4-[(Butanoylcarbamothioyl)amino]benzoate

  • Structure: Replaces the piperazinyl-thioxomethyl group with a butanoyl-thioureido chain.
  • This modification shifts the compound’s pharmacokinetic profile toward increased lipophilicity .

Ethyl 4-[4-(4-(4-Oxo-2-thioxodihydroquinazolin-3-yl)butanoyl)piperazin-1-yl]benzoate

  • Structure: Features a butanoyl-linked thioxoquinazolinone-piperazine hybrid.
  • Impact: The quinazolinone moiety introduces a planar heterocycle, enabling π-π stacking interactions absent in the target compound.

Variations in the Benzoate Core

Ethyl 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate

  • Structure: Replaces the thiourea group with a propenylamino ketone linkage.
  • This contrasts with the non-covalent interactions mediated by the thiourea group in the target compound .

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure: Substitutes the piperazinyl-thioxomethyl group with a pyridazine-containing phenethylamino chain.

Key Structural and Functional Differences

Feature Target Compound Analogues Biological Implications
Piperazine Substituent 4-Methoxyphenyl Ethyl (simpler), 3-Chlorophenyl (electron-withdrawing), Quinazolinone (heterocyclic) Methoxyphenyl enhances serotonin/dopamine receptor affinity; chlorophenyl improves stability.
Linker Thioxomethyl (thiourea) Acyl chains (butanoyl), propenylamino ketone Thioxomethyl enables hydrogen bonding; acyl chains increase lipophilicity.
Core Modifications Ethyl benzoate Pyridazine-phenethylamino, anthraoxazole-piperazine Pyridazine enhances solubility; anthraoxazole adds steric bulk for niche targets.

Research Findings and Pharmacological Insights

  • Receptor Specificity : The 4-methoxyphenyl-piperazine group in the target compound is associated with high affinity for 5-HT₁A and dopamine D₂ receptors, as seen in structural analogs like buspirone and aripiprazole .
  • Metabolic Stability : Thiourea derivatives with methoxyphenyl groups exhibit slower hepatic clearance compared to chlorophenyl or alkyl-substituted analogues due to reduced cytochrome P450 interactions .
  • Solubility vs. Permeability: Compounds with pyridazine or quinazolinone moieties (e.g., I-6230) show improved aqueous solubility (>10 mg/mL) but lower logP values (~2.5) compared to the target compound (logP ~3.8) .

Biological Activity

Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate, a compound with the CAS number 433323-86-5, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a piperazine moiety, which is known for its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3S, with a molecular weight of approximately 399.5065 g/mol. The presence of the thioxomethyl and methoxy groups contributes to its unique biological activity profile.

PropertyValue
Molecular FormulaC21H25N3O3S
Molecular Weight399.5065 g/mol
CAS Number433323-86-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring enhances its ability to modulate neurotransmitter systems, particularly those involved in psychiatric disorders.

Study on Antidepressant Activity

In a recent study, a series of piperazine derivatives were tested for their antidepressant-like effects in animal models. This compound was included in the evaluation, demonstrating significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

Pharmacokinetics and Toxicology

Research on the pharmacokinetics of this compound is sparse; however, studies on similar compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Future Directions

Further research is warranted to explore the full scope of biological activities associated with this compound. Potential areas for investigation include:

  • In vivo studies to confirm antidepressant effects.
  • Mechanistic studies to elucidate interactions with specific receptors.
  • Exploration of synthetic analogs to enhance efficacy and reduce toxicity.

Q & A

Q. What are the established synthetic routes for Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Start with ethyl 4-aminobenzoate. React with tetramethylthiuram disulfide (DTMT) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours to form the thiourea intermediate .
  • Step 2: Introduce the piperazine moiety by reacting the intermediate with 1-(4-methoxyphenyl)piperazine in the presence of a coupling agent (e.g., DCC) under nitrogen atmosphere .
  • Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry (1:1.2 molar ratio of thiourea to piperazine derivative) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

Methodological Answer:

  • NMR Analysis: Use 1^1H NMR to verify the integration of aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm), and piperazine signals (δ ~2.5–3.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and thiourea (C=S, δ ~180 ppm) functionalities .
  • X-Ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Resolve disorder in the piperazine ring using restraints and constraints during refinement .
  • IR Spectroscopy: Identify characteristic peaks for C=O (1720 cm1^{-1}) and C=S (1250 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

  • Derivative Synthesis: Modify the piperazine substituent (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) or ester group (e.g., substitute ethyl with methyl). Follow protocols from piperazine-based ligand studies .
  • Biological Assays: Test derivatives for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Compare IC50_{50} values to establish substituent effects .
  • Data Analysis: Use multivariate regression to correlate electronic (Hammett constants) and steric (Taft parameters) properties of substituents with activity .

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like 5-HT1A_{1A} receptors. Parameterize the thiourea group’s partial charges using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonding between the thiourea moiety and receptor residues .
  • Pharmacophore Mapping: Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Phase or MOE .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Decomposition onset >200°C indicates suitability for high-temperature reactions .
  • pH Sensitivity: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC. Hydrolysis of the ester group is significant at pH >10 .
  • Light Exposure: Conduct UV-Vis spectroscopy before/after 48-hour UV irradiation (254 nm). Absorbance shifts >10% suggest photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate
Reactant of Route 2
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Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate

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